molecular formula C16H22N2O3 B11106819 N-cyclohexyl-N'-(2-methoxybenzyl)ethanediamide

N-cyclohexyl-N'-(2-methoxybenzyl)ethanediamide

Cat. No.: B11106819
M. Wt: 290.36 g/mol
InChI Key: SMUHWUNMJRURTG-UHFFFAOYSA-N
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Description

N-cyclohexyl-N’-(2-methoxybenzyl)ethanediamide is an organic compound with a complex structure that includes a cyclohexyl group, a methoxybenzyl group, and an ethanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-N’-(2-methoxybenzyl)ethanediamide typically involves the reaction of cyclohexylamine with 2-methoxybenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of N-cyclohexyl-N’-(2-methoxybenzyl)ethanediamide may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated purification systems to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-N’-(2-methoxybenzyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-cyclohexyl-N’-(2-methoxybenzyl)ethanediamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N’-(2-methoxybenzyl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-N-cyclohexyl-N-methylbenzylamine: Similar structure with an amino group instead of an ethanediamide backbone.

    N-cyclohexylbenzothiazole-2-sulphenamide: Contains a benzothiazole group instead of a methoxybenzyl group.

Uniqueness

N-cyclohexyl-N’-(2-methoxybenzyl)ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H22N2O3

Molecular Weight

290.36 g/mol

IUPAC Name

N'-cyclohexyl-N-[(2-methoxyphenyl)methyl]oxamide

InChI

InChI=1S/C16H22N2O3/c1-21-14-10-6-5-7-12(14)11-17-15(19)16(20)18-13-8-3-2-4-9-13/h5-7,10,13H,2-4,8-9,11H2,1H3,(H,17,19)(H,18,20)

InChI Key

SMUHWUNMJRURTG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C(=O)NC2CCCCC2

Origin of Product

United States

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